molecular formula C3H9N6O4P B019864 1,3,5-Triazine-2,4,6-triamine, phosphate CAS No. 20208-95-1

1,3,5-Triazine-2,4,6-triamine, phosphate

Cat. No. B019864
CAS RN: 20208-95-1
M. Wt: 224.12 g/mol
InChI Key: XFZRQAZGUOTJCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be efficiently achieved through microwave-assisted synthesis under solvent-free conditions. By reacting pyrazolylamines with cyanuric chloride and 2-chloro-4,6-diamino-1,3,5-triazines under microwave irradiation, both symmetrical and asymmetrical 1,3,5-triazine derivatives can be obtained. This method has been adapted for the preparation of polymer-supported triazines, showcasing its utility in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005). Furthermore, the synthesis of both symmetrical and unsymmetrical 2,4-disubstituted-1,3,5-triazines via aerobic copper-catalyzed cyclization of amidines with DMF has been developed, highlighting operational simplicity and broad substrate scope (Xiaowen Xu et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives, particularly those synthesized from 2,4,6-triamino-s-triazines (melamines), exhibits interesting stereochemical phenomena. The iterative synthesis and analysis of serinolic amino-s-triazines have shed light on the restricted rotation about the newly created C(s-triazine)–N bonds, discussed in terms of (pro)diastereomerism based on DNMR and DFT calculation data (Monica Pintea et al., 2008).

Chemical Reactions and Properties

1,3,5-Triazine derivatives undergo various chemical reactions that enable the synthesis of complex molecular structures. For instance, dendrimeric melamine-cored complexes have been synthesized and characterized, revealing their potential in magnetic material applications (S. Uysal & Z. E. Koc, 2010). Additionally, the interaction of 1,2,4-triazine systems with phosphorus reagents leads to the synthesis of polyfunctional 1,2,4-triazine systems, demonstrating their biocidal effects as well as potential in antimicrobial and anti-inflammatory applications (D. Bakhotmah, 2020).

Physical Properties Analysis

The physical properties of 1,3,5-triazine derivatives are influenced by their molecular structure and the nature of substituents. For example, the synthesis and characterization of liquid crystalline 1,3,5-triazines incorporating rod-like azobenzene sub-units have revealed the formation of nematic and smectic phases, indicating the impact of molecular design on liquid crystalline behavior (D. Goldmann et al., 1998).

Chemical Properties Analysis

The chemical properties of 1,3,5-triazine derivatives, such as their reactivity and interaction with various reagents, enable their utilization in a wide range of chemical transformations. The development of a visible-light catalyzed [3 + 1 + 2] annulation for the synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines showcases innovative approaches to constructing triazine-based molecular architectures under mild, metal- and ligand-free conditions (W. Guo et al., 2019).

Scientific Research Applications

Heterocyclic Chemistry and Biological Significance

1,3,5-Triazine and its derivatives have been extensively studied in medicinal chemistry due to their wide spectrum of biological activities. These activities range from antimicrobial to anticancer properties. Triazines are interesting because they prefer nucleophilic substitution over electrophilic substitution, given their weaker resonance energy compared to benzene. This characteristic makes them a focal point for the development of future drugs and therapeutic agents (Verma et al., 2019).

Antitumor Properties

Triazines exhibit a broad spectrum of antitumor activities. Their simple synthesis, combined with their efficacy, makes them potent scaffolds for developing anticancer compounds. This has been particularly noted in derivatives of 1,2,3-triazines and their benzo- and heterofused counterparts, showcasing their potential as antitumor agents (Cascioferro et al., 2017).

Liquid Crystals and Organo-electronic Applications

The research into triazine-based mesogens, especially those incorporating the 1,3,5-triazine core, highlights their significance in the development of materials for organo-electronic applications. These mesogens, characterized by their discotic liquid crystal properties, pave the way for advancements in charge and energy transport systems, potentially revolutionizing liquid crystal display technologies and other applications (Devadiga & Ahipa, 2019).

Environmental and Toxicological Studies

The environmental presence and impact of triazine compounds, including hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have been subject to extensive review. Studies focus on the microbial degradation and toxicity of RDX, providing insights into its fate in contaminated fields and suggesting pathways that are less toxicologically concerning. These findings are crucial for understanding the environmental behavior of triazines and devising strategies for mitigating their impact (Khan et al., 2012).

properties

IUPAC Name

phosphoric acid;1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4)
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InChI Key

XFZRQAZGUOTJCS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N6O4P
Source PubChem
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Related CAS

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent)
Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2)
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Record name Melamine-phosphoric acid copolymer
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1)
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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DSSTOX Substance ID

DTXSID80872787
Record name 1,3,5-Triazine-2,4,6-triamine monophosphate
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Molecular Weight

224.12 g/mol
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Physical Description

Dry Powder; Other Solid
Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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Product Name

1,3,5-Triazine-2,4,6-triamine, phosphate

CAS RN

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4
Record name Melamine phosphate
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1)
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Record name Dimelamine phosphate
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Record name Melamine monophosphate
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Record name 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?)
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Record name Di(1,3,5-triazine-2,4,6-triamine) phosphate
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Record name 1,3,5-Triazine-2,4,6-triamine monophosphate
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Record name MELAMINE MONOPHOSPHATE
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Synthesis routes and methods I

Procedure details

3780 g melamine (30 mol.) are mixed with 2130 g (15 mol.) phosphorus pentoxide in a laboratory ploughshare mixer with an effective volume of 10 l and thermal oil-heated double jacket and heated to a temperature of 200° C. Within 30 min, 630 g (5 mol.) oxalic dihydrate are then added. After a secondary reaction time of a further 15 min, the melamine polyphosphate formed was removed from the mixer.
Quantity
3780 g
Type
reactant
Reaction Step One
Quantity
2130 g
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
630 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Purified diammonium phosphate is produced by neutralizing relatively pure melamine orthophosphate, prepared from wet-process phosphoric acid, with ammonia in a hot solution of diammonium phosphate to give a slurry of melamine in concentrated diammonium phosphate solution. The liberated melamine is virtually insoluble in concentrated diammonium phosphate solutions; it is filtered from the hot mixture, washed, and recycled to produce more melamine phosphate by reaction with wet-process phosphoric acid. The hot, concentrated diammonium phosphate filtrate is cooled to precipitate purified diammonium phosphate crystals. The product is separated from its mother liquor by filtration, and the resulting filtrate is recycled to the reactor. The small amount of impurities introduced with the melamine phosphate are removed partly with the liberated melamine and partly by centrifugation of the diammonium phosphate solution. The only starting materials for the process are phosphoric acid and ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under atmosphere, charged in a twin-screw extruder were 70.97 g (0.5 moles) of diphosphorus pentoxide and 126.06 g (1.0 moles) of melamine (commercial name: Chang Chun Melamine), and a bar like product was formed at the extrusion temperature of 340° C. After being cooled, the bar like product is pulverized, thereby a powdery melamine phosphate product is obtained. The thermal degradation of the powdery product at 260° C. was measured with differential thermo/thermogravimetric analyzer. The loss of weight was 0.25% by weight. The results of phosphorus content and dispersibility of the powdery melamine phosphate product were shown as in Table 1.
Quantity
70.97 g
Type
reactant
Reaction Step One
Quantity
126.06 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine-2,4,6-triamine, phosphate
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1,3,5-Triazine-2,4,6-triamine, phosphate
Reactant of Route 3
1,3,5-Triazine-2,4,6-triamine, phosphate
Reactant of Route 4
1,3,5-Triazine-2,4,6-triamine, phosphate
Reactant of Route 5
1,3,5-Triazine-2,4,6-triamine, phosphate
Reactant of Route 6
1,3,5-Triazine-2,4,6-triamine, phosphate

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